REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][C:10]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH:11]([OH:14])[CH2:12][CH2:13]1.[CH3:19][OH:20].[H:21][H:22].[OH-:23].[OH-:25].[Pd+2:24]>>[NH:8]1[CH2:9][C:10]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH:11]([OH:14])[CH2:12][CH2:13]1
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Name
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CCC1(CC)CN(Cc2ccccc2)CCC1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(CC)CN(Cc2ccccc2)CCC1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
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Name
|
|
Type
|
product
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Smiles
|
CCC1(CC)CNCCC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |